2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
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Description
Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds are frequently explored for their unique reactivity and potential as intermediates in organic synthesis. For example, fluorinated acetamides and related structures have been synthesized for use as precursors in the construction of more complex molecules, demonstrating the utility of fluorine's electronic effects in modulating chemical reactivity (Bordeau et al., 2006; Negrebetsky et al., 2008).
Material Science Applications
In the realm of material science, fluorinated compounds have been instrumental in creating polymers with exceptional properties, such as high thermal stability and low dielectric constants, making them suitable for applications in electronics and optoelectronics. These materials benefit from the fluorine atoms' influence on the physical properties of polymers, including enhancing their solubility and modifying their glass transition temperatures (Huang et al., 2007; Liaw et al., 2007).
Pharmacological Investigations
Fluorinated compounds are also investigated for their potential pharmacological properties. The introduction of fluorine atoms can significantly affect the biological activity of molecules, leading to the development of compounds with potential anticancer, anti-inflammatory, and analgesic activities. For instance, specific fluorinated acetamide derivatives have been evaluated for their herbicidal activities and potential as anti-cancer drugs, illustrating the broad spectrum of pharmacological research involving fluorinated molecules (Wu et al., 2011; Rani et al., 2014).
Properties
IUPAC Name |
2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F8NO3/c17-14(18,19)9-2-1-3-12(8-9)27-15(20,21)13(26)25-10-4-6-11(7-5-10)28-16(22,23)24/h1-8H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUGLVFLRALLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F8NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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